5-bromo-N-cyclobutylpyridine-3-carboxamide
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Overview
Description
5-Bromo-N-cyclobutylpyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a cyclobutyl group attached to the nitrogen atom, and a carboxamide group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 5-bromo-N-cyclobutylpyridine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclobutylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in the Suzuki-Miyaura cross-coupling reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-N-cyclobutylpyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions, particularly those involving pyridine derivatives.
Chemical Biology: The compound can be used to investigate the mechanisms of action of various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclobutylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the cyclobutyl group can influence the binding affinity and selectivity of the compound for its target. Additionally, the carboxamide group can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-pyridinecarboxamide: This compound is similar in structure but lacks the cyclobutyl group.
5-Bromo-2-methylpyridin-3-amine: This compound has a methyl group instead of a carboxamide group.
Uniqueness
5-Bromo-N-cyclobutylpyridine-3-carboxamide is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, cyclobutyl group, and carboxamide group provides a distinct structure that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-cyclobutylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-7(5-12-6-8)10(14)13-9-2-1-3-9/h4-6,9H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJKKVLRBBHEHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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